![molecular formula C13H16N2O2 B6430066 1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one CAS No. 1903766-25-5](/img/structure/B6430066.png)
1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one
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Overview
Description
1-[3-(Pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one, also known as 3-Pyridyloxyazetidine, is an organic compound with a molecular formula of C11H13NO2. It is a derivative of azetidine, a cyclic amine that is related to pyridine and has been used for a variety of purposes in organic synthesis. In particular, 3-Pyridyloxyazetidine has become increasingly important in the field of medicinal chemistry, as it has been used to synthesize a variety of biologically active molecules.
Scientific Research Applications
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-containing compounds and 1,3,4-oxadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets for these activities are diverse and depend on the exact structure of the compound.
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound likely interacts with its targets to modulate their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway modulations would depend on the specific biological context.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound likely induces changes at the molecular and cellular levels that result in its observed biological activities .
properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h2,4-5,7-8,12H,1,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOLLFZWWPHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one |
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